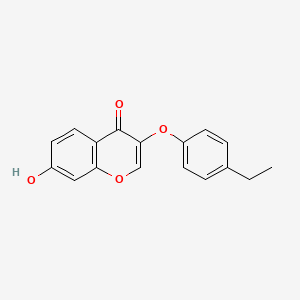

3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” is a chemical compound with the empirical formula C18H13F3O4 . It is a solid in form .

Synthesis Analysis

While specific synthesis methods for “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” were not found, there are several laboratory methods for the synthesis of phenols, which could potentially be adapted for this compound. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

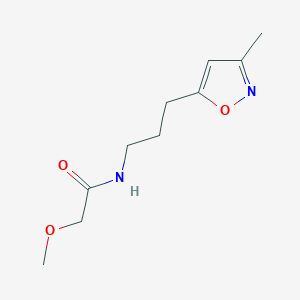

The molecular structure of “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” can be represented by the InChI string: 1S/C18H13F3O4/c1-2-10-3-6-12(7-4-10)24-16-15(23)13-8-5-11(22)9-14(13)25-17(16)18(19,20)21/h3-9,22H,2H2,1H3 . This indicates the presence of various functional groups in the molecule, including an ethyl group, a phenoxy group, a hydroxy group, and a chromen-4-one group.科学的研究の応用

Synthesis Methods

Ultrasound Irradiation Synthesis : The synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, a compound structurally related to 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one, was achieved through a reaction involving 4-hydroxy-3-acetyl coumarin and amines under ultrasound irradiation. This method offers high yields, shorter reaction times, and mild conditions, demonstrating the potential for synthesizing related compounds efficiently (Wang Huiyana, 2013).

Green Synthesis Approach : A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was used as a recyclable catalyst for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives. This environmentally friendly method emphasizes mild reaction conditions and the catalyst's reusability (Yinglei Wang et al., 2015).

Catalytic Applications

- Metal- and Solvent-Free Synthesis : The one-pot synthesis of 3-Se/S-4H-chromen-4-ones was achieved using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides in a green protocol, highlighting a metal- and solvent-free approach for the synthesis of chromen-4-one derivatives (Jamal Rafique et al., 2017).

Material Science and Chemical Properties

Antioxidant Properties : The antioxidant activity of new 4-hydroxycoumarin derivatives was investigated, showing potential for pharmaceutical applications due to their scavenging activity. This research underscores the importance of structural modifications in enhancing the biological activities of coumarin derivatives (S. Stanchev et al., 2009).

Nanostructure Formation : Hydroxyphenol compounds and their derivatives were demonstrated as effective reducing agents for the synthesis of gold nanoparticles with various morphologies. This study provides insight into the role of hydroxyphenol derivatives in nanomaterial synthesis, potentially applicable to the production of nanoparticles with specific properties (Yuhan Lee & T. Park, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The safety information provided also includes the precautionary statements P301 + P310, which advise to call a poison center or doctor if the compound is swallowed .

将来の方向性

While specific future directions for “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” were not found in the search results, one study mentioned the use of a similar compound in combination with Fe3O4 and polyvinylpyrrolidone (PVP) for the coating of medical surfaces . This suggests potential applications in the development of antimicrobial coatings.

特性

IUPAC Name |

3-(4-ethylphenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-11-3-6-13(7-4-11)21-16-10-20-15-9-12(18)5-8-14(15)17(16)19/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFVKURISNJMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)

![5-Chloro-2-[1-(cyclohexylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2982505.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)